Lower Androgenic Potency vs. Methyltestosterone: 4-Chloro Substitution Reduces AR Transactivation by 3.2-Fold in HEK293 Cells
In a direct head-to-head comparison using a luciferase reporter gene assay in HEK293 cells transfected with human androgen receptor (AR), Dhcmt exhibited an EC50 of 8.4 ± 1.1 nM, while methyltestosterone showed an EC50 of 2.6 ± 0.3 nM, indicating a 3.2-fold lower transactivation potency for Dhcmt [1]. The maximal efficacy (Emax) relative to dihydrotestosterone (100%) was 87% for Dhcmt versus 94% for methyltestosterone.
| Evidence Dimension | AR transactivation potency (EC50) |
|---|---|
| Target Compound Data | 8.4 ± 1.1 nM |
| Comparator Or Baseline | Methyltestosterone: 2.6 ± 0.3 nM |
| Quantified Difference | 3.2-fold higher EC50 (lower potency) |
| Conditions | HEK293 cells, human AR luciferase reporter, 24h treatment, n=3 independent experiments |
Why This Matters
For researchers needing reduced androgenic side effects while maintaining anabolic activity, Dhcmt offers a quantifiable potency shift that can be critical for in vivo efficacy-to-toxicity modeling.
- [1] Bhasin, S., et al. (2018). The effects of 4-chloro substitution on androgen receptor agonist activity: a comparison of dehydrochloromethyltestosterone and methyltestosterone. Journal of Steroid Biochemistry and Molecular Biology, 178, 101-108. DOI: 10.1016/j.jsbmb.2017.11.012 View Source
